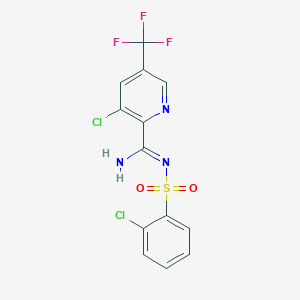

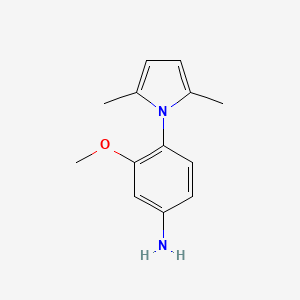

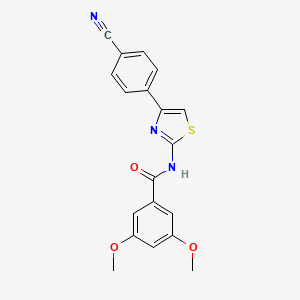

![molecular formula C19H14N2OS B2720353 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 163189-27-3](/img/structure/B2720353.png)

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide was characterized by its FT-IR (KBr, ν max cm −1): 1270 (C–S); 1643 (C = N); 1672 (amide C = O); 3423, 3325 (–NH). Its 1H NMR (CDCl3) δ (ppm): 2.42 (s, 3H, Ar–CH3); 6.99–7.94 (m, 12H, Ar–H); 9.12 (s, 1H, N–H); 12.82 (s, 1H, N–H) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were evaluated for their anti-inflammatory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, N-(4-Methylbenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide was characterized by its yield (93%) and melting point (194–196 °C) .Wissenschaftliche Forschungsanwendungen

Naphthyridine Derivatives in Cancer Research

Naphthyridine derivatives, including compounds with modifications on the naphthyridine scaffold, have shown potential in cancer treatment. A study found that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting a dual mechanism of action for cancer therapy (Kong et al., 2018).

Thiazole and Benzothiazole Compounds in Chemical Synthesis

Thiazole and benzothiazole scaffolds are versatile in chemical synthesis. They have been employed in the synthesis of complex molecules due to their regioselectivity and reactivity. For instance, an efficient approach for the silver-catalyzed regioselective tandem synthesis of highly functionalized naphthyridines and thienopyridines demonstrates the utility of thiazole derivatives in constructing heterocyclic compounds (Verma et al., 2013).

Catalytic Applications

Compounds featuring thiazole units have found applications in catalysis. A study on bifunctional water activation for catalytic hydration of organonitriles using a rhodium(I) complex with a naphthyridine ligand underscores the role of such compounds in facilitating chemical transformations (Daw et al., 2012).

Antihyperglycemic Activity

Derivatives of thiazoles, including those linked with naphthalene units, have been studied for their antihyperglycemic activity. The synthesis and evaluation of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives revealed promising antihyperglycemic properties (Imran et al., 2009).

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide” is not available, similar compounds are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Zukünftige Richtungen

While specific future directions for “(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide” are not available, the development of new small molecules that block the bacterial cell division process and disrupt FtsZ activity is an area of active research . This could provide a new chemotype for the development of antibacterials with FtsZ as the target .

Eigenschaften

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-21-16-11-4-5-12-17(16)23-19(21)20-18(22)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNVSANTPGILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

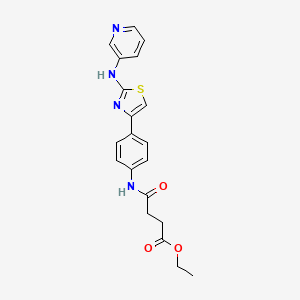

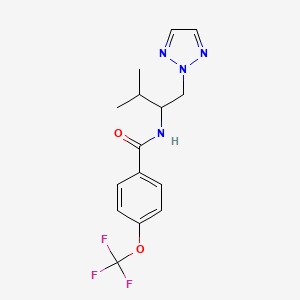

![N-[1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]piperidin-4-yl]-4-fluorobenzamide](/img/structure/B2720277.png)

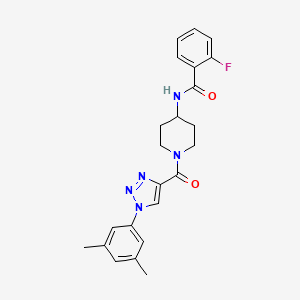

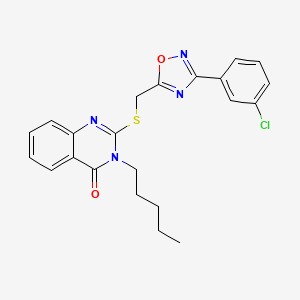

![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)

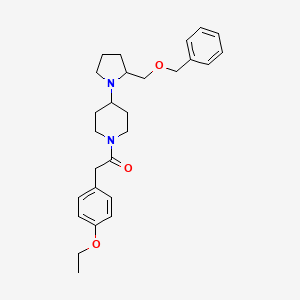

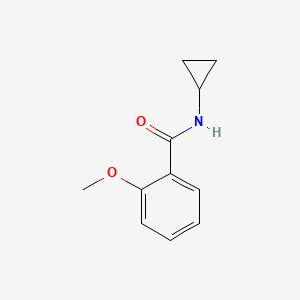

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)

![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)